molecular formula C9H12Cl3NO B2763193 [2-(2,6-Dichlorophenoxy)ethyl](methyl)amine hydrochloride CAS No. 454217-91-5

[2-(2,6-Dichlorophenoxy)ethyl](methyl)amine hydrochloride

Cat. No.: B2763193
CAS No.: 454217-91-5
M. Wt: 256.55
InChI Key: ZFZVCAPPDFBBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichlorophenoxy)ethylamine hydrochloride: is a chemical compound with the molecular formula C9H12Cl3NO. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a dichlorophenoxy group attached to an ethylamine moiety, which is further methylated and combined with hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride typically involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with methylamine under controlled conditions to yield 2-(2,6-Dichlorophenoxy)ethylamine. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can be reduced using suitable reducing agents, leading to the formation of corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxyethylamine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.

Biology: This compound is utilized in biological research to study its effects on cellular processes and its potential as a biochemical tool.

Medicine: In medicinal chemistry, 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride is investigated for its potential therapeutic properties. It is explored as a candidate for drug development due to its unique chemical structure.

Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenoxy)ethylamine hydrochloride
  • 2-(2,5-Dichlorophenoxy)ethylamine hydrochloride
  • 2-(3,4-Dichlorophenoxy)ethylamine hydrochloride

Uniqueness: 2-(2,6-Dichlorophenoxy)ethylamine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenoxy ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(2,6-dichlorophenoxy)-N-methylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO.ClH/c1-12-5-6-13-9-7(10)3-2-4-8(9)11;/h2-4,12H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZVCAPPDFBBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=C(C=CC=C1Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.